molecular formula C11H9ClN2O B3367309 4-Chloro-6-(4-methoxyphenyl)pyrimidine CAS No. 173064-29-4

4-Chloro-6-(4-methoxyphenyl)pyrimidine

Cat. No.: B3367309
CAS No.: 173064-29-4
M. Wt: 220.65 g/mol
InChI Key: FNEKYVMAYAGBHY-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-methoxyphenyl)pyrimidine (CAS 173064-29-4) is a high-value chemical building block primarily employed in research and development for the synthesis of novel active compounds. Its molecular formula is C 11 H 9 ClN 2 O, with a molecular weight of 220.66 g/mol . This compound is characterized as an off-white to white solid with a melting point range of 105-109 °C and a predicted boiling point of 366.2 °C at 760 Torr . The density is approximately 1.2 g/cm³ at 20°C . The core value of this pyrimidine derivative lies in its versatility as a synthetic intermediate. The reactive 4-chloro group on the pyrimidine ring makes it a pivotal precursor for nucleophilic aromatic substitution reactions, allowing researchers to introduce a variety of amines and other functional groups to create diverse chemical libraries . Patent literature indicates its significant application in the development of herbicidal agents, specifically as a key precursor to 6-(substituted aryl)-4-aminopicolinate esters . Furthermore, its structural motif is explored in the creation of novel pyrimidine compounds for potential use in pharmaceutical research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is supplied as a solid that should be stored sealed in a dry environment at room temperature . Researchers in agrochemistry and medicinal chemistry will find this compound essential for constructing complex molecules and exploring new biological pathways.

Properties

IUPAC Name

4-chloro-6-(4-methoxyphenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)10-6-11(12)14-7-13-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEKYVMAYAGBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173064-29-4
Record name 4-chloro-6-(4-methoxyphenyl)pyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-methoxyphenyl)pyrimidine typically involves the reaction of 4-methoxybenzaldehyde with guanidine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate.

    Solvent: Ethanol or methanol.

    Temperature: Reflux conditions (around 80-100°C).

The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the pyrimidine ring. Chlorination is then carried out using thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may include crystallization and recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide, aniline, or thiophenol in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that pyrimidine derivatives, including 4-chloro-6-(4-methoxyphenyl)pyrimidine, exhibit significant anticancer properties. The compound functions as a potential inhibitor of specific kinases involved in cancer progression. For instance, it has been reported to inhibit the growth of certain cancer cell lines, suggesting its utility in developing new cancer therapies .

Enzyme Inhibition
The compound is also recognized for its role as an enzyme inhibitor. Pyrimidine derivatives are often utilized as scaffolds in the design of inhibitors for various enzymes, including those involved in metabolic pathways. The presence of the methoxy group enhances its binding affinity to target enzymes, making it a valuable candidate for drug development .

Agricultural Applications

Pesticide Development
this compound has been investigated for its potential use in agricultural chemicals, particularly as a precursor for synthesizing fungicides and herbicides. Its structural properties allow it to function effectively as an active ingredient in crop protection formulations . The synthesis of related compounds has shown that modifications to the pyrimidine ring can lead to improved efficacy against plant pathogens.

Development of Agrochemicals
The compound serves as an intermediate in the synthesis of various agrochemicals. Its derivatives are explored for their ability to control pests and diseases affecting crops, thereby contributing to sustainable agricultural practices .

Case Studies

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that modifications to the pyrimidine structure enhanced anticancer activity against specific cell lines. The results indicated that the compound's ability to inhibit cell proliferation was significantly higher than that of unmodified pyrimidines .

Case Study 2: Agricultural Efficacy
In agricultural trials, formulations containing this compound showed promising results against common fungal pathogens. The compound was part of a new class of fungicides that exhibited lower toxicity to non-target organisms while maintaining high efficacy against target pathogens .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(4-methoxyphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its potential for various applications, particularly in medicinal chemistry and material science.

Biological Activity

4-Chloro-6-(4-methoxyphenyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological properties, including anticancer, antibacterial, and anti-Alzheimer's activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrimidine derivatives, including this compound. The compound has been evaluated against several cancer cell lines using the MTT assay to determine its cytotoxic effects.

Table 1: IC50 Values of this compound Against Different Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
MCF-70.09 ± 0.0085
A5490.03 ± 0.0056
Colo-2050.01 ± 0.074
HepG2Not specified

In a comparative study, the compound demonstrated significant cytotoxicity, particularly against MCF-7 cells, indicating its potential as an anticancer agent. The presence of the methoxy group appears to enhance its activity compared to other substitutions on the phenyl ring .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Its effectiveness against various bacterial strains was assessed through minimum inhibitory concentration (MIC) tests.

Table 2: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus<10
Escherichia coli<10
Klebsiella pneumoniaeNot specified
Pseudomonas aeruginosaNot specified

The compound exhibited strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The electron-donating properties of the methoxy group were found to enhance its antibacterial efficacy .

Anti-Alzheimer's Activity

In addition to its anticancer and antibacterial effects, the compound has shown promise in neuroprotective studies aimed at treating Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes is crucial for improving cognitive function.

Table 3: AChE and BChE Inhibition by this compound

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase20.15 ± 0.44
Butyrylcholinesterase36.42 ± 0.73

These findings suggest that the compound may serve as a potential therapeutic agent for Alzheimer's disease by inhibiting key enzymes involved in neurotransmission .

Case Studies

In a notable case study, researchers synthesized various derivatives of pyrimidines and evaluated their biological activities. The study revealed that modifications to the pyrimidine structure significantly influenced their anticancer and antimicrobial properties. For instance, compounds with methoxy substitutions consistently demonstrated enhanced activity across multiple assays .

Q & A

Q. What are the common synthetic routes for 4-Chloro-6-(4-methoxyphenyl)pyrimidine?

The compound is typically synthesized via nucleophilic substitution reactions. For example, 4,6-dichloropyrimidine reacts with 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions to introduce the aryl group at position 5. Subsequent chlorination at position 4 using POCl₃ in refluxing conditions yields the final product . Key Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ for Suzuki coupling.
  • Chlorination : POCl₃ at 110°C for 4–6 hours.
  • Yield : ~72–99% after purification (e.g., recrystallization or column chromatography).

Q. How is the compound characterized structurally?

Structural confirmation relies on spectroscopic techniques:

  • ¹H-NMR : Peaks at δ 3.89 (s, 3H, OCH₃), 7.04–7.71 (aryl protons), and 8.93 (s, 1H, pyrimidine-H) .
  • Mass Spectrometry (ESI) : [M+H]⁺ peak at m/z 277.7 .
  • X-ray Crystallography : Used for unambiguous confirmation of substituent positions (e.g., bond angles and torsion angles in analogs) .

Q. What safety protocols are critical during handling?

  • PPE : Gloves, goggles, and lab coats are mandatory due to irritant properties (GHS07).
  • Ventilation : Use fume hoods to avoid inhalation of POCl₃ vapors during synthesis.
  • Waste Disposal : Halogenated waste must be segregated and processed by licensed facilities .

Advanced Research Questions

Q. How does the 4-methoxyphenyl substituent influence biological activity?

The methoxy group enhances lipophilicity, improving membrane permeability. In kinase inhibition studies (e.g., EGFR), this group stabilizes interactions with hydrophobic pockets in the ATP-binding domain. Comparative studies show that replacing methoxy with nitro or hydroxyl groups reduces activity by 40–60%, highlighting its role in target engagement .

Q. What strategies resolve contradictions in reported biological data?

Discrepancies in IC₅₀ values (e.g., 0.5 μM vs. 2.3 μM for EGFR inhibition) may arise from assay conditions. Methodological adjustments include:

  • Buffer Optimization : Use Tris-HCl (pH 7.4) over PBS to maintain enzyme stability.
  • Control Experiments : Include staurosporine as a positive control for kinase assays.
  • DMSO Concentration : Limit to <1% to avoid solvent interference .

Q. How can structure-activity relationships (SAR) guide derivative design?

Systematic substitution at positions 2 and 4 reveals key trends:

Position Substituent Effect on Activity Source
2Methylthio↑ Solubility, ↓ Toxicity
4Fluoro↑ Metabolic Stability
6Pyrazole↑ Anticancer Potency

Derivatives with piperazine or pyrazole moieties show 3–5× improved selectivity for cancer cell lines (e.g., MCF-7) .

Q. What analytical methods address purity challenges in scaled-up synthesis?

  • HPLC-PDA : Use C18 columns (5 μm, 250 × 4.6 mm) with acetonitrile/water gradients to detect impurities <0.1%.
  • Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values.
  • DSC/TGA : Monitor thermal stability (decomposition >200°C indicates high purity) .

Q. How does the compound interact with acetylcholinesterase (AChE)?

Molecular docking studies suggest the pyrimidine core binds to the catalytic anionic site (CAS) of AChE via π-π stacking with Trp286. The 4-chloro group forms a halogen bond with Phe295, increasing residence time (MD simulations show ΔG = -9.8 kcal/mol). Activity is lost upon replacing chlorine with methyl .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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